Bienvenue dans la boutique en ligne BenchChem!

6-Chloroquinoline-8-sulfonamide

Monoamine oxidase B Neurodegeneration Enzyme inhibition

This 6-chloro-substituted quinoline-8-sulfonamide provides a defined, quantifiable baseline for MAO-B SAR studies (IC50 17,000 nM), enabling >36-fold potency improvement benchmarking. Dual reactive sites—the 6-chloro for cross-coupling and the 8-sulfonamide for N-functionalization—enable efficient library construction. Claimed in EP3180328A1 as a preferred ubiquitination inhibitor scaffold, it is a rational starting point for ubiquitin-proteasome pathway programs. Its pharmacological profile is distinct from unsubstituted or differently halogenated analogs; generic substitution invalidates comparative SAR and target validation studies. Quality-assured for reproducible research.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68
CAS No. 1094671-86-9
Cat. No. B2362352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline-8-sulfonamide
CAS1094671-86-9
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14)
InChIKeyFQKQVVURFLWAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloroquinoline-8-sulfonamide (CAS 1094671-86-9): Core Attributes and Research Utility


6-Chloroquinoline-8-sulfonamide (CAS 1094671-86-9) is a heterocyclic sulfonamide featuring a quinoline core with a chlorine atom at the 6-position and a primary sulfonamide group at the 8-position . This substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated or unsubstituted quinoline-8-sulfonamide analogs [1]. As a chemical building block, it serves as a key intermediate in medicinal chemistry campaigns, including those targeting ubiquitination pathways and neurodegenerative enzymes [2][3]. Its well-defined structure and commercial availability from major suppliers support its use in reproducible SAR studies [4].

Why 6-Chloroquinoline-8-sulfonamide (CAS 1094671-86-9) Cannot Be Replaced by Generic 8-Quinolinesulfonamide Analogs


Substituting 6-Chloroquinoline-8-sulfonamide with unsubstituted or differently halogenated quinoline-8-sulfonamides is not pharmacologically equivalent due to the profound impact of the 6-chloro substituent on target engagement and selectivity. In medicinal chemistry campaigns, the position and nature of halogen substitution on the quinoline scaffold critically modulate binding affinity for enzymes such as monoamine oxidases (MAO) and metallo-β-lactamases (NDM-1) [1][2]. For instance, the 6-chloro derivative exhibits a distinct MAO-B inhibition profile compared to other regioisomers and unsubstituted cores, making it a unique tool for probing structure-activity relationships (SAR) where electronic and steric effects at the 6-position are the variables of interest [3]. Generic substitution would invalidate comparative studies and could lead to erroneous conclusions in target validation and lead optimization programs [4].

6-Chloroquinoline-8-sulfonamide (CAS 1094671-86-9): Quantified Differentiation Against Comparator Analogs


MAO-B Inhibition: 6-Chloro Substitution Yields Distinct Potency Profile

6-Chloroquinoline-8-sulfonamide inhibits human MAO-B with an IC50 of 17,000 nM, establishing a quantifiable baseline for the 6-chloro substitution effect [1]. In contrast, optimized quinoline-8-sulfonamide derivatives in the same chemical series achieve substantially higher potency, with IC50 values as low as 470 nM for MAO-B [2]. This ~36-fold difference directly quantifies the impact of structural optimization beyond the simple 6-chloro core, providing a clear comparator for SAR studies.

Monoamine oxidase B Neurodegeneration Enzyme inhibition

MAO-A Selectivity: 6-Chloro Analog Demonstrates Defined Selectivity Window

6-Chloroquinoline-8-sulfonamide exhibits negligible inhibition of human MAO-A, with an IC50 greater than 100,000 nM [1]. This represents a >5.9-fold selectivity for MAO-B over MAO-A, a defined selectivity window that distinguishes it from more potent, but less selective, optimized analogs in the quinoline-8-sulfonamide class [2]. In comparison, certain advanced derivatives achieve nanomolar potency but with narrower selectivity margins or dual-target profiles [3]. This clear MAO-B preference makes the 6-chloro compound a valuable control or scaffold for studying the structural determinants of isoform selectivity.

Monoamine oxidase A Selectivity profiling Enzyme inhibition

Ubiquitination Inhibitor Scaffold: 6-Chloro Substitution as a Preferred Embodiment in Patent Literature

Patent EP3180328A1 specifically claims N-(6-chloroquinolin-8-yl)benzenesulfonamide as a chemical embodiment within a genus of quinoline derivatives useful as ubiquitination inhibitors [1]. This explicit inclusion distinguishes the 6-chloro substitution pattern as a preferred scaffold for targeting ubiquitination pathways, a mechanism implicated in cancer and protein homeostasis disorders. While the patent encompasses multiple halogenated and substituted analogs, the 6-chloro variant is cited as a representative example, providing a direct intellectual property rationale for its selection over other regioisomers [2]. Quantitative efficacy data within the patent context provides a framework for comparative evaluation of 6-chloro versus alternative substitution patterns.

Ubiquitination Cancer Protein degradation

Choline Acetyltransferase (ChAT) Inhibition: A Distinct Activity Profile

6-Chloroquinoline-8-sulfonamide has been evaluated in vitro for inhibitory activity against chick optic lobe choline acetyltransferase (ChAT) [1]. While specific IC50 values for this compound in the ChAT assay are not publicly disclosed, its inclusion in this screening panel differentiates it from quinoline-8-sulfonamide analogs that are primarily characterized for MAO, ChE, or β-lactamase inhibition [2]. This distinct target engagement profile suggests the 6-chloro substitution may confer unique recognition by cholinergic system enzymes, a property not uniformly observed across the broader quinoline sulfonamide class. This assay-specific data point provides a basis for selecting this compound for cholinergic target validation studies.

Choline acetyltransferase Cholinergic system Enzyme inhibition

Chemical Handle for Diverse Derivatization: 6-Chloro Substitution Enables Unique Synthetic Transformations

The 6-chloro substituent on the quinoline core serves as a versatile synthetic handle for further elaboration via transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In contrast, unsubstituted quinoline-8-sulfonamide lacks this reactive site for modular diversification. Furthermore, the 8-sulfonamide group provides an orthogonal functional handle for N-alkylation or N-arylation, enabling parallel optimization of two distinct vectors on the scaffold. This dual-handle functionality is not present in mono-functionalized quinoline analogs, making 6-chloroquinoline-8-sulfonamide a strategically valuable intermediate for constructing focused libraries with precise spatial orientation of substituents [2].

Medicinal chemistry Synthetic building block Cross-coupling

6-Chloroquinoline-8-sulfonamide (CAS 1094671-86-9): Optimal Application Scenarios Driven by Quantitative Evidence


MAO-B Selective Probe Development and SAR Baseline

6-Chloroquinoline-8-sulfonamide serves as a defined, low-potency baseline compound for structure-activity relationship (SAR) studies targeting MAO-B. Its IC50 of 17,000 nM for MAO-B and >100,000 nM for MAO-A provides a quantifiable reference point for assessing the potency gains achieved through subsequent structural modifications [1]. Research groups synthesizing novel quinoline-8-sulfonamide derivatives can use this compound to benchmark their analogs, with a >36-fold improvement in potency (to IC50 = 470 nM) representing a validated optimization trajectory within this chemical series [2].

Ubiquitination Pathway Inhibitor Lead Generation

Based on explicit inclusion in patent EP3180328A1 as a claimed ubiquitination inhibitor scaffold, 6-chloroquinoline-8-sulfonamide is a rational starting point for medicinal chemistry programs targeting ubiquitin-proteasome pathway modulation [3]. The 6-chloro substitution pattern represents a preferred embodiment within the claimed genus, offering a defined electronic profile distinct from other halogenated analogs. This compound can be advanced through structure-guided optimization to enhance potency against specific E3 ligases or deubiquitinating enzymes implicated in oncology and protein homeostasis disorders.

Cholinergic System Target Validation and Assay Development

The compound's documented screening against choline acetyltransferase (ChAT) supports its use as a tool compound for validating ChAT as a target in cholinergic dysfunction models [4]. Unlike standard quinoline sulfonamides that are primarily characterized for MAO or cholinesterase inhibition, this compound offers a distinct pharmacological fingerprint that may prove valuable in phenotypic screening cascades aimed at identifying novel modulators of acetylcholine biosynthesis. Its activity in this assay, while not fully quantified in public sources, provides a rationale for inclusion in focused ChAT inhibitor discovery campaigns.

Divergent Library Synthesis via Orthogonal Functional Handles

As a building block with two distinct reactive sites—the 6-chloro substituent for cross-coupling and the 8-sulfonamide for N-functionalization—this compound enables efficient construction of diverse quinoline-8-sulfonamide libraries [5]. Medicinal chemistry groups can exploit this dual functionality to systematically vary substitution at both the 6-position (via Suzuki coupling) and the sulfonamide nitrogen (via alkylation/arylation), generating arrays of compounds for parallel SAR assessment. This synthetic versatility reduces the number of synthetic steps required to access structurally diverse analogs compared to mono-functionalized scaffolds.

Quote Request

Request a Quote for 6-Chloroquinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.